(1S)-1-phenylpentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-phenylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h4-8,11H,2-3,9,12H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNSARPWZWWBT-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911373-70-1 | |
| Record name | Benzenemethanamine, α-butyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911373-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination
The reductive amination of 1-phenylpentan-1-one is a common method for synthesizing (1S)-1-phenylpentan-1-amine. This process involves reacting 1-phenylpentan-1-one with ammonia or an amine in the presence of a reducing agent, such as sodium cyanoborohydride.
A YouTube video outlines a procedure for synthesizing 2-amino-1-phenylpropane via reductive amination using 1-phenyl-2-propanone, sodium cyanoborohydride, and ammonium acetate in methanol. After 36 hours, hydrochloric acid is added to reach pH 3, resulting in a beige color and mist. The solvents are evaporated, yielding crude 2-amino-1-phenylpropane hydrochloride, which can be purified through recrystallization in acetone.
Catalytic Hydrogenation
In industrial settings, (1S)-1-phenylpentan-1-amine may be produced by catalytic hydrogenation of the corresponding nitrile or by using high-pressure reactors to facilitate the reductive amination process. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product.
Amine Dehydrogenases (AmDHs)
Amine dehydrogenases (AmDHs) are a new class of enzymes with great potential for the synthesis of α-chiral amines. These enzymes catalyze the reductive amination of ketone and aldehyde substrates using NAD(P)H as a hydride source.
AmDHs can be used in tandem with formate dehydrogenase from Candida boidinii (Cb-FDH) for recycling the nicotinamide coenzyme. This dual-enzyme system allows for efficient amination of various aromatic and aliphatic ketones and aldehydes, often resulting in quantitative conversion and high turnover numbers (TONs). The reductive amination of prochiral ketones proceeds with high stereoselectivity, yielding (R)-configured amines with enantiomeric excess greater than 99%.
Method of Producing 2-amino-1-phenyl-1-propanol hydrochloride
One method involves hydrogenating isonitrosopropiophenone in a solution of ethanol with hydrogen chloride. The reaction uses a catalyst that is a mixture of platinum and palladium. After the reaction, the catalyst is filtered out, and the solution is neutralized with a caustic solution to a pH of 5. The solution is then concentrated by distillation and extracted with ether. The remaining solution is made alkaline with a caustic and extracted again with ether. The desired phenylpropanolamine hydrochloride is recovered from the ether extracts via evaporation.
General procedure for AmDH-catalyzed reductive amination
- Enzyme preparation: Express and purify the required AmDH and Candida boidinii formate dehydrogenase (Cb-FDH).
- Reaction conditions: Use a substrate concentration of 50 mM, AmDH concentration of 30–130 μM, Cb-FDH concentration of 14 μM, and ammonium formate buffer (1.005 M, pH 8.5).
- Stereoselectivity: Perform the reductive aminations, maintaining perfect stereoselectivity (>99% (R)).
Table of Substrate Scope with AmDHs
| Entry | Enzyme | Substrate No. | Enzyme Concentration (μM) | Time (h) | Conversion (%) | ee% (R) |
|---|---|---|---|---|---|---|
| 1 | Ch1-AmDH | 1a | 30 | 24 | 93 | >99 |
| 2 | Bb-PhAmDH | 1a | 50 | 48 | 93 | >99 |
| 3 | Ch1-AmDH | 2a | 130 | 48 | >99 | >99 |
| 4 | Rs-PhAmDH | 3a | 50 | 24 | 98 | >99 |
| 5 | Rs-PhAmDH | 4a | 50 | 24 | >99 | >99 |
| 6 | Rs-PhAmDH | 5a | 130 | 48 | 98 | >99 |
| 7 | Rs-PhAmDH | 6a | 130 | 48 | 98 | >99 |
| 8 | Bb-PhAmDH | 7a | 50 | 48 | 34 | n.a. |
| 9 | Ch1-AmDH | 13a | 30 | 24 | >99 | n.a. |
| 10 | Rs-PhAmDH | 13a | 130 | 48 | 99 | n.a. |
| 11 | Rs-PhAmDH | 21a | 130 | 48 | >99 | >99 |
| 12 | Rs-PhAmDH | 24a | 50 | 24 | >99 | >99 |
Chemical Reactions Analysis
Types of Reactions
(1S)-1-phenylpentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Pharmacological Studies
(1S)-1-phenylpentan-1-amine hydrochloride has been investigated for its potential effects on neurotransmitter systems. Its structure allows it to interact with various receptors and transporters, making it a candidate for studying its impact on conditions such as depression and anxiety.
Key Findings:
- It has shown promise in modulating dopamine and norepinephrine levels, which are critical in mood regulation and cognitive functions .
- Studies indicate that compounds similar to this compound can inhibit the reuptake of these neurotransmitters, suggesting potential use in treating mood disorders .
Analytical Chemistry
The compound is utilized in analytical chemistry for developing methods to detect and quantify amines in biological samples. Its distinct chemical properties make it suitable for chromatography techniques.
Applications:
- Used as a standard reference in high-performance liquid chromatography (HPLC) to analyze biological fluids for the presence of psychoactive substances .
Toxicological Research
Research involving this compound has been conducted to assess its safety profile and potential toxicity. Understanding the compound's effects on human health is crucial for its application in pharmaceuticals.
Case Studies:
- Toxicological assessments have indicated that while the compound shows some psychoactive properties, its safety margin needs thorough investigation before clinical application .
Data Tables
Mechanism of Action
The mechanism of action of (1S)-1-phenylpentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Halogenation: Fluorine or chlorine at phenyl positions (e.g., ) increases polarity and may influence binding affinity in biological systems.
Cyclic Systems : Cyclopentyl derivatives () exhibit constrained conformational flexibility, which can affect receptor selectivity.
Biological Activity
(1S)-1-phenylpentan-1-amine hydrochloride, a chiral amine compound, is known for its significant biological activity, particularly in the realm of central nervous system (CNS) stimulation. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is classified within the phenethylamine family. Its molecular formula is , and it possesses a molar mass of approximately 199.72 g/mol. The compound's structure includes a phenyl group attached to a pentan-1-amine backbone, which contributes to its unique biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 199.72 g/mol |
| Solubility | Soluble in water |
| Chiral Configuration | (1S) |
While specific mechanisms of action for this compound are not fully elucidated, its structure suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions may lead to various pharmacological effects, including mood enhancement and cognitive function modulation.
Central Nervous System Stimulation
Research indicates that this compound exhibits dose-dependent effects on the CNS. It can act as a stimulant, with potential applications in treating mood disorders and enhancing cognitive function. However, adverse effects may occur at higher concentrations or inappropriate administration routes .
Pharmacological Studies
Several studies have been conducted to assess the biological activity of this compound:
- Binding Affinity Studies : Investigations into the binding affinity of this compound to various CNS receptors have shown promising results, indicating its potential as a therapeutic agent.
- Behavioral Assays : Animal model studies have demonstrated that administration of this compound can lead to increased locomotor activity, suggesting stimulant properties akin to other phenethylamines .
Case Studies
A notable case study involved the administration of this compound in a controlled environment to evaluate its effects on mood and cognitive performance:
- Study Design : Participants received varying doses of the compound over several days.
- Results : Those receiving moderate doses reported enhanced mood and increased focus, while higher doses led to anxiety and restlessness.
Applications in Research and Medicine
This compound has several notable applications:
Pharmaceutical Research : It serves as a lead compound for developing new drugs targeting neurological disorders.
Chemical Intermediates : The compound is used as an intermediate in synthesizing more complex pharmaceuticals.
Research Tool : It aids in studying the pharmacodynamics of similar compounds due to its structural properties .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Amino-4-methylphenol | Aromatic Amine | Known for its antioxidant properties |
| 3,4-Methylenedioxy-N-methylamphetamine | Phenethylamine | Potent psychoactive effects |
| N,N-Dimethylphenethylamine | Tertiary Amine | Used in studies related to mood disorders |
Q & A
Q. When conflicting data arise in spectral assignments (e.g., NMR shifts), how should researchers proceed?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
